Benzo(a)pyrene diol epoxide

Catalog No.
S599963
CAS No.
55097-80-8
M.F
C20H14O3
M. Wt
302.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo(a)pyrene diol epoxide

CAS Number

55097-80-8

Product Name

Benzo(a)pyrene diol epoxide

IUPAC Name

4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

InChI

InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H

InChI Key

DQEPMTIXHXSFOR-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2

Synonyms

7,8-BaP-9,10-Diol Epoxide, 7,8-Dihydro-7,8-dihydroxybenzo(a)pyrene 9,10-oxide, 7,8-Dihydroxy-9,10-Epoxy-7,8,9,10-Tetrahydrobenzo(a)pyrene, Anti BaPDE, Anti-BaPDE, Benzo(a)pyrene 7,8-Dihydrodiol 9,10-Epoxide, Benzo(a)pyrene-7,8-diol 9,10-Epoxide, BPDE

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2

The exact mass of the compound Benzo(a)pyrene diol epoxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Benzopyrenes - Dihydroxydihydrobenzopyrenes. It belongs to the ontological category of epoxide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzo[a]pyrene diol epoxide (BPDE, CAS 55097-80-8) is the highly reactive, ultimate mutagenic metabolite of the ubiquitous environmental pollutant benzo[a]pyrene (BaP). Unlike its parent compound, BPDE is an electrophilic bay-region diol epoxide that directly alkylates DNA, primarily at the N2 position of deoxyguanosine, forming bulky stable adducts (N2-BPDE-dG) [1]. In procurement and laboratory workflows, BPDE is strictly utilized as a direct-acting genotoxin for in vitro DNA damage modeling, nucleotide excision repair (NER) assays, and mutational signature mapping, bypassing the need for complex and variable microsomal (S9) activation systems required by BaP.

Substituting Benzo(a)pyrene diol epoxide (BPDE) with its cheaper and more stable parent compound, Benzo[a]pyrene (BaP), or intermediate metabolites like BaP-7,8-dihydrodiol, fundamentally compromises in vitro assay validity. BaP is chemically inert toward nucleic acids and strictly requires cytochrome P450-mediated metabolic activation (e.g., via S9 fractions) to induce DNA damage [1]. This enzymatic dependency introduces severe batch-to-batch variability, limits the maximum achievable adduct density on naked DNA, and precludes precise kinetic tracking of adduct formation. Consequently, for direct DNA alkylation, high-resolution mutational mapping, and standardized DNA repair assays, the pre-activated BPDE is an irreplaceable procurement requirement.

Direct Alkylation of Naked DNA Without Metabolic Activation

BPDE directly forms covalent adducts with deoxyguanosine (N2-BPDE-dG) upon incubation with naked DNA or oligonucleotides in cell-free systems, whereas the parent compound BaP is completely unreactive under identical conditions [1]. BaP strictly requires exogenous cytochrome P450 enzymes to undergo epoxidation before any DNA binding can occur.

Evidence DimensionCovalent DNA adduct formation on naked DNA in vitro
Target Compound DataDirect formation of N2-BPDE-dG adducts upon incubation
Comparator Or BaselineParent BaP yields 0 covalent adducts without S9 activation
Quantified DifferenceAbsolute requirement vs. complete inability to alkylate naked DNA cell-free
ConditionsCell-free in vitro incubation with purified DNA or oligonucleotides in aqueous buffer

Procurement of BPDE is essential for researchers needing to generate precisely modified DNA substrates for structural biology or DNA repair assays without relying on variable S9 liver extracts.

Rapid Aqueous Hydrolysis Dictating Dosing Workflows

Unlike BaP, which is highly stable in aqueous environments, BPDE is exceptionally reactive and undergoes rapid hydrolysis to inactive tetrols. In Tris buffer at 0 °C, BPDE exhibits a half-life of approximately 2.8 hours, which decreases to minutes at physiological temperatures or in the presence of single-stranded DNA [1]. This necessitates strictly anhydrous storage (e.g., in THF or DMSO) and immediate pulse-dosing in experimental workflows.

Evidence DimensionChemical half-life in aqueous buffer
Target Compound Data~2.8 hours at 0 °C in Tris buffer (faster at 37 °C)
Comparator Or BaselineParent BaP is highly stable in water (half-life measured in days)
Quantified DifferenceOrders of magnitude difference in aqueous stability
ConditionsTris buffer at 0 °C to 37 °C

Buyers must plan for anhydrous handling and pulse-dosing experimental designs, as BPDE's extreme reactivity requires fundamentally different processability protocols than standard PAHs.

S9-Independent Mutagenic Potency in Cellular Assays

In standard genotoxicity assays such as the Ames test, BPDE acts as a direct-acting mutagen, inducing a potent, dose-dependent response without the need for metabolic activation [1]. In contrast, BaP requires the addition of mammalian hepatic post-mitochondrial preparations (S9 mix) to exhibit any mutagenic response, introducing significant biological variability into the assay.

Evidence DimensionMutagenic response in standard assays without S9 metabolic activation
Target Compound DataPotent, dose-dependent mutagenicity independent of exogenous activation
Comparator Or BaselineBaP requires S9 mix to exhibit any mutagenic response
Quantified Difference100% direct mutagenic activity for BPDE vs. 0% for BaP in the absence of S9
ConditionsAmes test or mammalian cell mutation assay lacking S9 metabolic activation

Eliminating the S9 fraction removes a major source of biological variability, making BPDE the required choice for standardized, reproducible genotoxicity benchmarking.

Preparation of Site-Specifically Modified Oligonucleotides

BPDE is the mandatory reagent for synthesizing oligonucleotides containing single, defined N2-BPDE-dG lesions [1]. These precisely modified substrates are critical for structural NMR studies, translesion synthesis (TLS) polymerase assays, and nucleotide excision repair (NER) benchmarking, where the parent BaP cannot be used due to its inability to directly alkylate DNA.

High-Resolution Mutational Signature Mapping

In genomics research, BPDE is used to directly pulse-treat cultured human cells (e.g., BEAS-2B) to map DNA damage hotspots (Damage-seq) and correlate them with lung cancer mutational signatures[2]. Its direct-acting nature allows for precise dose-response calibration without the confounding variables of intracellular CYP450 expression levels.

Calibration Standards for Biomonitoring and Adductomics

BPDE is procured to generate standardized N2-BPDE-dG adducts in vitro, which are then enzymatically digested and used as mass spectrometry (LC-MS/MS) calibration standards for biomonitoring human exposure to polycyclic aromatic hydrocarbons (PAHs) in occupational or environmental settings [2].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.9

MeSH Pharmacological Classification

Carcinogens

Other CAS

58917-67-2

Wikipedia

7,8-Dihydro-7,8-dihydroxybenzo(a)pyrene 9,10-oxide

Dates

Last modified: 08-15-2023

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